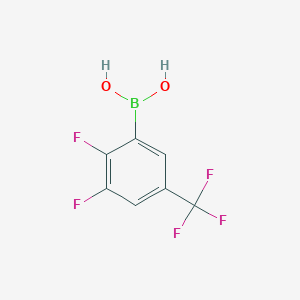
2,3-Difluoro-5-(trifluoromethyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-5-(trifluoromethyl)phenylboronic acid is a derivative of phenylboronic acid, which is a compound of significant interest in organic chemistry due to its role in various chemical reactions and potential applications in pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into the properties and reactivity of closely related boronic acid derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of boronic acid derivatives typically involves the coupling of organometallic compounds with boron-containing reagents. For instance, the synthesis of 3,5-bis(perfluorodecyl)phenylboronic acid was achieved through the direct coupling of perfluorodecyl iodide with 1,3-diiodobenzene . Similarly, 2-chloro-5-(trifluoromethyl)phenylboronic acid was synthesized and characterized by IR, 1H NMR, and 13C NMR, suggesting a method that could potentially be adapted for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by the presence of a boron atom connected to two hydroxyl groups and an aromatic ring. The substitution of the aromatic ring with various groups, such as trifluoromethyl, influences the molecular geometry and electronic properties of the compound. For example, the presence of electron-withdrawing groups like trifluoromethyl has been shown to increase the acidity of the boronic acid . The molecular structure of these compounds has been elucidated using techniques such as X-ray diffraction and NMR spectroscopy .
Chemical Reactions Analysis
Boronic acids are known for their ability to undergo a variety of chemical reactions, including Suzuki coupling and amidation reactions. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid, for example, was found to catalyze dehydrative condensation between carboxylic acids and amines, which is relevant for peptide synthesis . The reactivity of this compound in such reactions would likely be influenced by the electron-withdrawing effects of the difluoro and trifluoromethyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids, such as acidity and stability, are significantly affected by their substituents. Trifluoromethyl groups, for instance, have been shown to increase the resistance to protodeboronation and affect the pKa values of the boronic acids . The presence of difluoro groups would similarly impact the acidity and stability of this compound. Additionally, the spectroscopic properties, such as NMR chemical shifts and vibrational spectra, provide valuable information about the electronic environment and molecular interactions within the compound .
Safety and Hazards
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers the nucleophilic organic group from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound can participate, is widely used in the synthesis of various biologically active compounds .
Pharmacokinetics
The stability of boronic acids is known to be influenced by transesterification with diols .
Result of Action
The result of the action of 2,3-Difluoro-5-(trifluoromethyl)phenylboronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds .
Action Environment
The action of this compound, like other boronic acids, can be influenced by environmental factors such as the presence of diols, which can affect the stability of the boronic acid through transesterification .
Propriétés
IUPAC Name |
[2,3-difluoro-5-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF5O2/c9-5-2-3(7(11,12)13)1-4(6(5)10)8(14)15/h1-2,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRKYBWEZSTTRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)F)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[3-(1H-indol-3-ylmethyl)morpholin-4-yl]propan-1-one](/img/structure/B3019511.png)
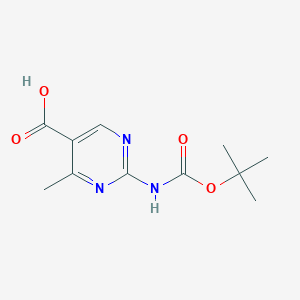
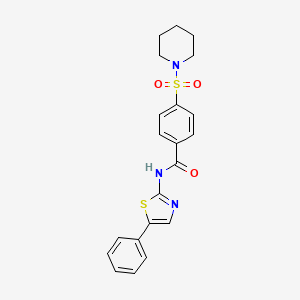
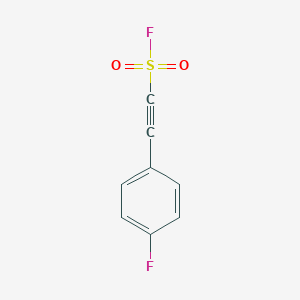

![5-chloro-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B3019517.png)

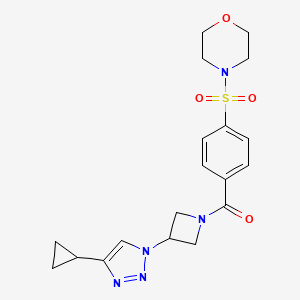

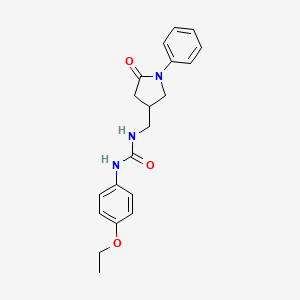
![4-chloro-N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B3019527.png)
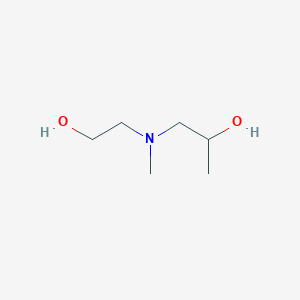
![2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3019532.png)
![Ethyl 2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole-1-carboxylate](/img/structure/B3019533.png)